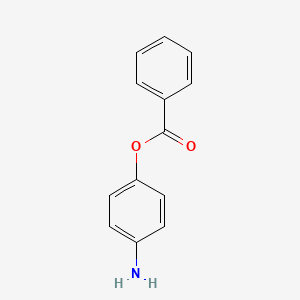

4-Amino-phenol 1-benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZBREYRUUQJQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino Phenol 1 Benzoate and Its Analogues

Esterification Strategies for Phenolic Hydroxyl Groups

The direct formation of the ester linkage at the phenolic hydroxyl group of 4-aminophenol (B1666318) is a primary focus in the synthesis of 4-Amino-phenol 1-benzoate. This can be achieved through several esterification strategies, each with its own advantages and limitations.

Direct Esterification and Transesterification Approaches

Direct esterification of 4-aminophenol with benzoic acid is a straightforward approach, though it often requires catalysts to proceed at a reasonable rate. One of the main challenges in this direct approach is overcoming the preferential N-acylation. A potential strategy to achieve selective O-esterification is to perform the reaction under acidic conditions. Protonation of the more basic amino group would decrease its nucleophilicity, thereby favoring the reaction at the hydroxyl group.

Zeolite catalysts have shown promise in the benzoylation of phenols with benzoic acid, which could be applicable to 4-aminophenol. mdpi.com These solid acid catalysts can facilitate the esterification reaction, potentially with selectivity towards the phenolic hydroxyl group.

| Catalyst Type | Reaction Conditions | Potential Advantages |

| Mineral Acids (e.g., H₂SO₄) | Acidic medium to protonate the amino group | Simple, readily available catalysts |

| Zeolites (e.g., H-beta) | Heterogeneous catalysis, often at elevated temperatures | Catalyst recyclability, potential for shape selectivity |

| Lewis Acids | Coordination with the carbonyl group of benzoic acid | Can enhance the electrophilicity of the acylating agent |

Transesterification, another potential route, would involve the reaction of 4-aminophenol with a benzoate (B1203000) ester, such as methyl benzoate, in the presence of a suitable catalyst. This method might offer an alternative pathway to the desired product, although the challenge of chemoselectivity would still need to be addressed.

Acylation with Carboxylic Acid Derivatives (e.g., Acyl Chlorides, Anhydrides)

More reactive derivatives of benzoic acid, such as benzoyl chloride and benzoic anhydride (B1165640), are commonly used to facilitate the acylation of phenols. These reagents are significantly more electrophilic than benzoic acid itself, allowing the reaction to proceed under milder conditions.

The Schotten-Baumann reaction, which employs an acyl chloride in the presence of a base, is a classic method for the benzoylation of phenols. unacademy.com However, when applied to 4-aminophenol, this method typically results in N-acylation due to the higher reactivity of the amino group under basic or neutral conditions. To achieve O-acylation, modifications to the standard procedure are necessary. As mentioned previously, conducting the reaction in a strongly acidic medium could favor the formation of the desired ester.

Benzoic anhydride is another effective benzoylating agent. wikipedia.org Similar to benzoyl chloride, its reaction with 4-aminophenol would likely lead to the N-acylated product under standard conditions. Therefore, strategies to enhance the reactivity of the hydroxyl group or decrease the reactivity of the amino group are crucial.

| Acylating Agent | Typical Reaction Conditions | Key Considerations for 4-Aminophenol |

| Benzoyl Chloride | Basic (e.g., pyridine, NaOH) or acidic catalysis | Preferential N-acylation in basic/neutral media; potential for O-acylation in acidic media |

| Benzoic Anhydride | Often requires a catalyst (e.g., acid or base) | Similar chemoselectivity challenges as with benzoyl chloride |

Modular Synthesis from Precursor Molecules

A modular or multi-step approach, involving the synthesis and functionalization of precursor molecules, offers a robust strategy to overcome the chemoselectivity issues inherent in the direct synthesis of this compound.

Synthesis and Derivatization of Benzoic Acid Components

The other key precursor is benzoic acid, which can be derivatized to more reactive forms to facilitate the esterification reaction. The most common and reactive derivatives used for this purpose are benzoyl chloride and benzoic anhydride.

Benzoyl chloride is typically synthesized from benzoic acid by reacting it with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). sciencemadness.orgprepchem.comwikipedia.orgbyjus.com These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon.

Benzoic anhydride can be prepared by the dehydration of benzoic acid, often using a dehydrating agent like acetic anhydride. wikipedia.orgorgsyn.org Another method involves the reaction of benzoyl chloride with sodium benzoate. prepchem.com Benzoic anhydride is a less aggressive acylating agent than benzoyl chloride and may offer advantages in certain applications.

| Benzoic Acid Derivative | Synthetic Precursors | Common Reagents |

| Benzoyl Chloride | Benzoic Acid | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) |

| Benzoic Anhydride | Benzoic Acid, Benzoyl Chloride | Acetic anhydride, Sodium benzoate |

Catalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of this compound, several green chemistry principles can be applied. The use of heterogeneous catalysts, such as zeolites, for the direct esterification of 4-aminophenol offers the advantage of easy separation and recyclability, reducing waste and simplifying the purification process. mdpi.com

Solvent-free reaction conditions are another hallmark of green chemistry. The acylation of phenols and alcohols using acetyl chloride or benzoyl chloride has been shown to proceed efficiently under solvent-free conditions using copper (II) oxide as a catalyst. tsijournals.com This approach eliminates the need for potentially toxic and volatile organic solvents.

The use of deep eutectic solvents (DESs) as both catalysts and reaction media is an emerging area in green chemistry. researchgate.net These solvents are typically composed of a mixture of a quaternary ammonium (B1175870) salt and a hydrogen bond donor, and they are often biodegradable and have low toxicity. A deep eutectic solvent formed from choline (B1196258) chloride and zinc chloride has been shown to be an effective catalyst for the acylation of phenols and alcohols. researchgate.net

Furthermore, the development of one-pot mechanochemical methods, where the reaction is carried out by grinding the reactants together in a ball mill, can significantly reduce solvent usage and energy consumption. rsc.org Such a method could potentially be developed for the synthesis of this compound.

| Green Chemistry Approach | Key Features | Potential Application in Synthesis |

| Heterogeneous Catalysis | Recyclable catalysts (e.g., zeolites) | Direct esterification of 4-aminophenol with benzoic acid |

| Solvent-Free Synthesis | Reactions conducted without a solvent medium | Acylation of 4-aminophenol derivatives with benzoyl chloride |

| Deep Eutectic Solvents (DESs) | Biodegradable and low-toxicity reaction media/catalysts | Acylation of protected 4-aminophenol |

| Mechanochemistry | Solvent-free or low-solvent reactions driven by mechanical force | One-pot synthesis from precursor molecules |

Optimized Isolation and Purification Protocols

The isolation and purification of this compound, a compound of interest in advanced chemical synthesis, necessitates meticulous methodologies to ensure high purity and yield. While specific optimized protocols for this exact molecule are not extensively detailed in publicly available literature, established procedures for analogous aromatic amino esters and the parent compound, 4-aminophenol, provide a robust framework for developing effective purification strategies. These strategies typically involve a combination of extraction, crystallization, and chromatographic techniques, each tailored to exploit the physicochemical properties of the target compound.

Crude this compound, following its synthesis, is often present in a reaction mixture containing unreacted starting materials, byproducts, and catalysts. The initial step in its isolation frequently involves a liquid-liquid extraction to separate the product from water-soluble impurities. The pH of the aqueous phase can be a critical parameter to control. Given the presence of a basic amino group, adjusting the pH can modulate the solubility of the compound and its impurities, thereby enhancing the efficiency of the extraction process. For instance, in the purification of the parent compound, 4-aminophenol, the pH is carefully controlled to facilitate the separation of impurities through extraction with organic solvents like toluene. google.comorgsyn.org

Following extraction, recrystallization is a primary technique for the purification of solid organic compounds. mt.comyoutube.comillinois.edu The choice of solvent is paramount and is guided by the principle that the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. youtube.com For aromatic esters, a variety of solvent systems have proven effective. For a closely related compound, ethyl 4-aminobenzoate (B8803810), a mixed solvent system of dichloromethane (B109758) and hexane (B92381) is utilized for recrystallization. orgsyn.org Similarly, absolute ethanol (B145695) has been used for the recrystallization of other aminobenzoate esters. orgsyn.org The process involves dissolving the crude solid in a minimal amount of a suitable hot solvent, followed by slow cooling to allow for the formation of well-defined crystals, leaving impurities dissolved in the mother liquor. youtube.comillinois.edu

For achieving higher levels of purity, particularly in the separation of structurally similar analogues, column chromatography is an indispensable tool. The selection of the stationary phase, typically silica (B1680970) gel, and the mobile phase is critical for achieving good separation. For derivatives of (aminophenyl)carbamic acid esters, column chromatography on silica gel with an eluent system of dichloromethane and ethyl acetate (B1210297) has been successfully employed. tandfonline.com The polarity of the eluent is carefully optimized to ensure differential migration of the target compound and its impurities through the column.

Below are data tables summarizing typical parameters for these purification techniques as applied to analogous compounds, which can serve as a starting point for the optimization of protocols for this compound.

Table 1: Representative Solvent Systems for Recrystallization of Aromatic Amino Esters

| Compound | Solvent System | Observations |

| Ethyl 4-aminobenzoate | Dichloromethane / Hexane | Effective for obtaining crystalline solid. orgsyn.org |

| Ethyl 4-amino-3-methylbenzoate | Absolute Ethanol | Yields a white solid product. orgsyn.org |

| General Aromatic Esters | Ethanol | A commonly used polar protic solvent for recrystallization. rochester.edu |

| General Aromatic Esters | n-Hexane / Acetone | A versatile non-polar/polar aprotic mixture. rochester.edu |

Interactive Data Table 1: Recrystallization Solvents

Table 2: Exemplary Conditions for Column Chromatography of Aromatic Amines and Esters

| Compound Class | Stationary Phase | Eluent System |

| (Aminophenyl)carbamic acid esters | Silica Gel | Dichloromethane / Ethyl Acetate (9/1) tandfonline.com |

| General Aromatic Amines | Silica Gel | Ethyl Acetate / Petroleum Ether |

| N-(tert-butoxycarbonyl)-S-(2-fluorophenyl)-L-cysteinate | Silica Gel | Ethyl Acetate / Petroleum Ether (1:5) |

Interactive Data Table 2: Chromatographic Conditions

The successful isolation and purification of this compound will likely involve a multi-step approach, beginning with an extractive workup, followed by either recrystallization for bulk purification or column chromatography for achieving high purity, especially for analytical standards. The optimization of these protocols would require systematic variation of solvents, pH, and temperature to maximize recovery and purity.

Chemical Reactivity and Mechanistic Investigations of 4 Amino Phenol 1 Benzoate

Reactivity at the Ester Linkage

The ester group in 4-Amino-phenol 1-benzoate is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond. This reactivity is central to both hydrolysis and transesterification reactions.

Hydrolytic Cleavage Mechanisms and Kinetics

The hydrolysis of this compound involves the cleavage of the ester bond to yield 4-aminophenol (B1666318) and benzoic acid. This reaction can be catalyzed by either acid or base. dalalinstitute.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of the 4-aminophenol leaving group, regenerating the acid catalyst. youtube.combham.ac.uk The acid-catalyzed hydrolysis of esters is a reversible process. dalalinstitute.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 4-aminophenoxide ion and forming benzoic acid. The 4-aminophenoxide then deprotonates the benzoic acid, driving the reaction to completion. youtube.com

The kinetics of hydrolysis of a series of p-nitrophenyl benzoate (B1203000) esters have been studied to determine the Hammett equation rho (ρ) constant for the reaction, demonstrating the influence of substituents on the benzoic acid ring on the reaction rate. acs.org

Table 1: General Mechanisms of Ester Hydrolysis

| Catalyst | Key Steps | Nature of Reaction |

|---|---|---|

| Acid | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer.4. Elimination of the alcohol/phenol (B47542). | Reversible |

| Base | 1. Nucleophilic attack by hydroxide ion.2. Formation of a tetrahedral intermediate.3. Elimination of the alkoxide/phenoxide.4. Acid-base reaction between the carboxylic acid and the alkoxide/phenoxide. | Irreversible |

Transesterification Processes and Exchange Reactions

Transesterification is a process where the alkoxy or phenoxy group of an ester is exchanged with that of another alcohol. In the case of this compound, this would involve reacting it with an alcohol in the presence of a catalyst to produce a new benzoate ester and 4-aminophenol. This reaction is typically an equilibrium process. doubtnut.com

The mechanism of transesterification is similar to that of hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction can be catalyzed by either acids or bases. Industrial processes for the preparation of other aminobenzoate esters often utilize transesterification. For example, the synthesis of various aminobenzoate esters can be achieved by the reaction of an alkyl aminobenzoate with an alcohol in the presence of a suitable catalyst. google.com

Common catalysts for transesterification include strong acids (like sulfuric acid), strong bases (like sodium methoxide), and organometallic compounds. The choice of catalyst and reaction conditions can influence the rate and yield of the reaction. To drive the equilibrium towards the desired product, it is common to use an excess of the reactant alcohol or to remove one of the products as it is formed. doubtnut.com

Transformations Involving the Aromatic Amino Functionality

The aromatic amino group of this compound is a key site for a variety of chemical transformations, including N-acylation, formation of Schiff bases, and diazotization reactions.

N-Acylation and Amide Formation

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with acylating agents such as acid chlorides and acid anhydrides to form amides. This N-acylation reaction is a common method for the synthesis of N-substituted aromatic amides. For instance, N-(4-aminophenyl)-substituted benzamides can be synthesized by reacting the corresponding amino compound with a benzoyl chloride. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the HCl produced.

Formation of Schiff Bases and Imines

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, which contain an imine (C=N) functional group. These reactions are generally carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. connectjournals.com

The formation of Schiff bases from 4-aminobenzoic acid and various aldehydes and ketones has been reported, and similar reactivity is expected for this compound. rjptonline.orgresearchgate.net The synthesis of Schiff bases from ethyl-4-aminobenzoate has also been demonstrated, highlighting the reactivity of the amino group in the presence of an ester functionality. connectjournals.comorientjchem.org

Table 2: Examples of Schiff Base Formation with Aminobenzoic Acid Derivatives

| Amine Reactant | Carbonyl Reactant | Product Type |

|---|---|---|

| 4-Aminobenzoic acid | Benzaldehyde | Schiff Base rjptonline.org |

| Ethyl-4-aminobenzoate | Aromatic Aldehydes | Schiff Base orientjchem.org |

Diazotization and Electrophilic Coupling Reactions

The aromatic primary amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). organic-chemistry.org This process is known as diazotization. doubtnut.com

The resulting diazonium salt is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a variety of nucleophiles in Sandmeyer-type reactions. masterorganicchemistry.com

Furthermore, the diazonium salt can act as an electrophile and undergo electrophilic aromatic substitution with activated aromatic compounds, such as phenols and anilines, in a reaction known as azo coupling. This reaction is used to synthesize azo dyes. doubtnut.com For example, the diazotized form of a primary aromatic amine can react with an electron-rich aromatic partner to form an azo compound. masterorganicchemistry.com The diazotization of 4-aminobenzoic acid and subsequent coupling reactions have been explored as routes to various aromatic compounds. scirp.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Aminophenol |

| Benzoic acid |

| Phenyl benzoate |

| 2-Aminobenzoic acid |

| p-Nitrophenyl benzoate |

| Sodium methoxide |

| Sulfuric acid |

| Acid chlorides |

| Acid anhydrides |

| N-(4-aminophenyl)-substituted benzamides |

| Benzoyl chloride |

| Aldehydes |

| Ketones |

| Schiff bases |

| 4-Aminobenzoic acid |

| Benzaldehyde |

| Ethyl-4-aminobenzoate |

| Acetone |

| Nitrous acid |

| Sodium nitrite |

| Hydrochloric acid |

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the central phenyl ring in (4-aminophenyl) benzoate is dictated by the electronic effects of the two para-substituted groups: the amino (-NH2) group and the benzoyloxy (-OCOC6H5) group. Both substituents play a crucial role in determining the rate and regioselectivity of electrophilic aromatic substitution reactions.

In electrophilic aromatic substitution (EAS), the substituent groups on the benzene (B151609) ring determine the reactivity and the position of the incoming electrophile libretexts.org. The amino and benzoyloxy groups in (4-aminophenyl) benzoate are both classified as activating, ortho-, para-directing groups.

The amino group (-NH2) is a powerful activating group. Its nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic ring through resonance, significantly increasing the ring's nucleophilicity and making it much more reactive than benzene libretexts.org.

The benzoyloxy group (-OCOC6H5), an acyloxy group, is also activating and ortho-, para-directing. The oxygen atom directly attached to the ring can donate lone-pair electrons via resonance, which outweighs the inductive electron-withdrawing effect of the ester's carbonyl group. This net electron donation activates the ring toward electrophilic attack reddit.com.

Since both groups are para to each other and are ortho-, para-directors, they cooperatively direct incoming electrophiles to the remaining open positions on the ring (carbons 2, 3, 5, and 6). However, the amino group is a significantly stronger activator than the benzoyloxy group. Consequently, the regioselectivity of the reaction is overwhelmingly controlled by the amino group, directing the electrophile to the positions ortho to it (carbons 3 and 5).

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| Amino (-NH2) | Strong Resonance Donor (+R) | Strongly Activating | Ortho, Para |

| Benzoyloxy (-OCOC6H5) | Resonance Donor (+R) > Inductive Acceptor (-I) | Activating | Ortho, Para |

Table 1. Summary of substituent effects on the aromatic ring of (4-aminophenyl) benzoate in electrophilic aromatic substitution reactions.

The oxidation of (4-aminophenyl) benzoate is expected to differ from its parent compound, 4-aminophenol. The presence of a free hydroxyl group para to an amino group in 4-aminophenol makes it highly susceptible to oxidation, typically forming quinonimine intermediates. In (4-aminophenyl) benzoate, this hydroxyl group is protected as an ester, rendering this specific oxidation pathway less favorable.

However, the molecule remains susceptible to oxidation, particularly under advanced oxidation processes (AOPs). Studies on the degradation of a structural isomer, Ethyl 4-aminobenzoate (B8803810) (Et-PABA), using UV-activated persulfate reveal several potential oxidative pathways that are relevant to (4-aminophenyl) benzoate mdpi.com. The strong oxidizing species generated, such as sulfate (B86663) radicals (SO₄●⁻), can attack the molecule at multiple sites mdpi.com.

Potential degradation pathways include:

Hydroxylation: Direct attack of radicals onto the electron-rich aromatic ring, leading to the formation of hydroxylated derivatives.

Amino Group Oxidation: The amino group can be oxidized or even removed, leading to the formation of different aromatic species.

Ester Bond Cleavage: The ester linkage can be cleaved through radical attack, breaking the molecule into its constituent aminophenol and benzoate parts.

| Reaction Pathway | Description | Anticipated Products (based on analogues) |

|---|---|---|

| Aromatic Hydroxylation | Electrophilic attack by oxidant species (e.g., ●OH, SO₄●⁻) on the phenyl ring. mdpi.com | Hydroxylated (4-aminophenyl) benzoate derivatives. |

| Amino Group Transformation | Oxidation or radical-induced removal of the -NH2 group. mdpi.com | Products such as (4-hydroxyphenyl) benzoate. |

| Ester Hydrolysis/Cleavage | Cleavage of the C-O bond of the ester linkage. mdpi.com | 4-aminophenol and benzoic acid derivatives. |

Table 2. Plausible oxidation pathways for (4-aminophenyl) benzoate under advanced oxidation conditions, extrapolated from studies on Ethyl 4-aminobenzoate. mdpi.com

Catalytic Aspects of this compound Transformations

The bifunctional nature of (4-aminophenyl) benzoate allows for a variety of catalytic transformations targeting either the ester linkage or the free amino group.

Catalysis at the Ester Group: The ester bond is a key site for catalytic reactions. Biocatalysis, in particular, offers a highly selective means of transformation. Research on structurally similar 4-nitrophenyl benzoate esters has demonstrated that various hydrolytic enzymes can efficiently catalyze the cleavage of the ester bond semanticscholar.org. Enzymes such as lipases and serine proteases (e.g., trypsin) recognize and hydrolyze phenyl ester substrates, suggesting that (4-aminophenyl) benzoate would also be a viable substrate for enzymatic hydrolysis to yield 4-aminophenol and benzoate semanticscholar.org.

Additionally, the ester can undergo base-catalyzed transesterification. Studies on the kinetics of reactions between 4-nitrophenyl benzoates and phenols in the presence of potassium carbonate show that such transformations are feasible, indicating a potential pathway for modifying the ester portion of the molecule under basic catalytic conditions researchgate.net.

Catalysis at the Amino Group: The primary amino group is a versatile handle for numerous catalytic reactions common to anilines. While specific studies on (4-aminophenyl) benzoate are sparse, known catalytic processes for aromatic amines are applicable. These include:

Acid-catalyzed condensation reactions to form imines (Schiff bases).

Palladium-catalyzed cross-coupling reactions , such as Buchwald-Hartwig amination, for the formation of new C-N bonds, although this is more commonly used in synthesis.

Catalytic acylation to form amides, a reaction that transforms the nucleophilic amine.

| Functional Group | Transformation | Catalyst Type | Example Catalyst/Condition |

|---|---|---|---|

| Ester (-O-CO-) | Hydrolysis | Biocatalyst (Enzyme) | Lipase, Trypsin semanticscholar.org |

| Ester (-O-CO-) | Transesterification | Base Catalysis | Potassium Carbonate researchgate.net |

| Amino (-NH2) | Imine Formation | Acid Catalysis | H+ |

| Amino (-NH2) | N-Arylation / N-Alkylation | Transition Metal | Palladium Complexes |

Table 3. Potential catalytic transformations applicable to the functional groups of (4-aminophenyl) benzoate.

Comprehensive Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups present within a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy is a powerful tool for identifying the functional groups in 4-Aminophenyl benzoate (B1203000) by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. The FTIR spectrum of 4-Aminophenyl benzoate exhibits several key absorption bands that confirm its structure.

The presence of the primary amine (-NH₂) group is clearly indicated by a pair of absorption bands in the region of 3300-3500 cm⁻¹. Specifically, bands have been observed around 3385 cm⁻¹ and 3361 cm⁻¹, which correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds, respectively mdpi.com. The ester functional group is identified by its strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1730-1750 cm⁻¹ for aromatic esters. The spectrum also shows strong absorptions for the C-O stretching vibrations of the ester linkage, usually found in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) rings appear in the 1450-1600 cm⁻¹ range.

Table 1: Characteristic FTIR Absorption Bands for 4-Aminophenyl Benzoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3385 / 3361 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| ~3050 | C-H Aromatic Stretch | Benzene Rings |

| ~1735 | C=O Ester Stretch | Ester Carbonyl |

| ~1600, ~1500 | C=C Aromatic Stretch | Benzene Rings |

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. While detailed experimental Raman spectra for 4-Aminophenyl benzoate are not extensively reported in the reviewed scientific literature, the technique would be expected to highlight the symmetric vibrations of the molecule. Key expected features in a Raman spectrum would include strong signals for the symmetric "breathing" modes of the two aromatic rings and the C=O stretching vibration of the ester group.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used for detecting trace amounts of an analyte. It involves adsorbing the molecule of interest onto a roughened metal surface, typically silver or gold nanoparticles, which dramatically enhances the Raman signal. While specific SERS studies focused on 4-Aminophenyl benzoate are not readily found, this technique could be hypothetically employed for its sensitive detection in various matrices. The interaction with the metal surface would likely occur through the lone pair of electrons on the amino group or the pi-electrons of the aromatic systems, leading to significant enhancement of the corresponding vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. While several studies mention the use of 4-Aminophenyl benzoate as a reagent, the specific NMR spectral data for the compound itself are often not explicitly reported nih.govacs.org. Therefore, the following sections describe the expected spectral features based on the known structure of the molecule.

The ¹H NMR spectrum of 4-Aminophenyl benzoate is expected to show distinct signals corresponding to the different types of protons in the molecule. The spectrum would feature signals in the aromatic region (typically 6.5-8.5 ppm).

Benzoate Ring Protons: The five protons of the terminal benzoate ring would appear as a complex multiplet pattern. The two protons ortho to the carbonyl group are expected to be the most downfield (deshielded), likely appearing around 8.0-8.2 ppm. The remaining three protons (meta and para) would likely be found in the 7.4-7.6 ppm range.

Aminophenyl Ring Protons: The four protons on the 1,4-disubstituted (para) aminophenyl ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system. The two protons ortho to the ester oxygen would be deshielded relative to the two protons ortho to the amino group.

Amine Protons: The two protons of the amino (-NH₂) group would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Aminophenyl Benzoate

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzoate (ortho) | ~8.1 | Multiplet (or Doublet) |

| Benzoate (meta, para) | ~7.5 | Multiplet |

| Aminophenyl (ortho to -O-) | ~7.1 | Doublet |

| Aminophenyl (ortho to -NH₂) | ~6.7 | Doublet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, the 4-aminophenyl ring will show fewer signals than the number of carbons.

Ester Carbonyl Carbon: The carbon of the C=O group is expected to be the most downfield signal, typically appearing in the 165-175 ppm region.

Aromatic Carbons: The carbons of the two aromatic rings will resonate in the 110-155 ppm range. The carbon atom attached to the ester oxygen (C-O) and the carbon attached to the amino group (C-N) will have distinct chemical shifts influenced by the electronegativity of these heteroatoms. The quaternary carbons (those without attached protons) will generally have weaker signals.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Aminophenyl Benzoate

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~166 |

| Aminophenyl (C-O) | ~148 |

| Aminophenyl (C-N) | ~145 |

| Benzoate (Quaternary) | ~130 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments would be utilized.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. For 4-Aminophenyl benzoate, it would show correlations between adjacent protons on both the benzoate and aminophenyl rings, helping to delineate the separate spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum would show which protons are directly attached to which carbon atoms. This is crucial for assigning the signals of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation spectrum reveals couplings between protons and carbons that are two or three bonds away. It is particularly useful for identifying the connectivity around quaternary carbons. For instance, correlations from the ortho-protons of the benzoate ring to the ester carbonyl carbon would definitively confirm the ester linkage.

While specific experimental 2D NMR data for 4-Aminophenyl benzoate is not available in the surveyed literature, the application of these techniques would be a standard procedure for the complete and unequivocal structural verification of the compound.

Electronic Absorption and Emission Spectroscopy

The electronic characteristics of 4-Aminophenyl benzoate are investigated using absorption spectroscopy, which reveals information about the electronic transitions within the molecule.

The UV-Vis spectrum of 4-Aminophenyl benzoate is dictated by the presence of two primary chromophores: the aminophenyl group and the benzoate group. These structural components contain π-electrons and non-bonding (n) electrons, which can undergo transitions to higher energy anti-bonding orbitals (π*) upon absorption of ultraviolet or visible light.

The expected electronic transitions for this molecule are π → π* and n → π. The π → π transitions, which arise from the excitation of electrons in the aromatic rings and the carbonyl group, are typically of high intensity. The n → π* transitions involve the non-bonding electrons on the oxygen and nitrogen atoms and are generally of lower intensity.

Table 1: Expected Electronic Transitions for 4-Aminophenyl benzoate

| Transition Type | Associated Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Phenyl rings, C=O group | Shorter Wavelength (High Energy) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For 4-Aminophenyl benzoate (C₁₃H₁₁NO₂), the exact molecular weight is 213.078979 amu.

The mass spectrum would show a molecular ion peak [M]⁺ at m/z 213. This ion would then undergo fragmentation through characteristic pathways for aromatic esters. The primary cleavage is expected to occur at the ester linkage. Two main fragmentation routes are plausible:

Cleavage of the C-O bond: This would result in the formation of a stable benzoyl cation.

[C₆H₅CO]⁺ at m/z 105. This is often a very prominent peak in the mass spectra of benzoates.

Cleavage of the O-aryl bond: This would lead to the formation of a 4-aminophenoxy radical and a phenyl cation, or a 4-aminophenyl cation.

[H₂NC₆H₄O]⁺ or [H₂NC₆H₄]⁺. The fragment corresponding to the phenyl group, [C₆H₅]⁺, would appear at m/z 77.

Further fragmentation of these primary ions would lead to smaller charged species, creating a unique fingerprint for the compound.

Table 2: Predicted Mass Spectrometry Fragmentation Data for 4-Aminophenyl benzoate

| m/z Value | Proposed Ion Structure | Fragment Name |

|---|---|---|

| 213 | [C₁₃H₁₁NO₂]⁺ | Molecular Ion |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

Elemental Microanalysis for Stoichiometric Composition

Elemental microanalysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) within the pure compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's stoichiometry and purity. While specific experimental findings for 4-Aminophenyl benzoate are not detailed in the available search results, the theoretical composition can be calculated from its molecular formula, C₁₃H₁₁NO₂.

Table 3: Theoretical Elemental Composition of 4-Aminophenyl benzoate

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 73.22 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.20 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.57 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.01 |

| Total | | | | 213.236 | 100.00 |

Crystallographic and Solid State Structural Analysis

Single Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration

In related aminophenol structures, the geometry of the aromatic ring is largely planar, with the amino and hydroxyl groups lying in or close to the plane of the ring. The ester linkage in benzoate (B1203000) derivatives introduces a degree of conformational flexibility. The dihedral angle between the phenyl ring of the benzoate group and the plane of the ester group is a key conformational parameter.

Based on analogous structures, the crystal system for 4-aminophenol (B1666318) 1-benzoate could range from triclinic to monoclinic, which are common for organic molecules of similar complexity. The unit cell parameters would be determined by the specific packing arrangement adopted by the molecules.

Table 1: Hypothetical Crystallographic Data for 4-Aminophenol 1-Benzoate based on Analogous Compounds

| Parameter | Expected Range/Value |

| Crystal System | Triclinic or Monoclinic |

| Space Group | P-1 or P2₁/c (common for centrosymmetric and non-centrosymmetric packing) |

| a (Å) | 5-10 |

| b (Å) | 10-15 |

| c (Å) | 15-20 |

| α (°) | ~90 (for monoclinic) or variable (for triclinic) |

| β (°) | 90-110 (for monoclinic) or variable (for triclinic) |

| γ (°) | ~90 (for monoclinic) or variable (for triclinic) |

| Z (molecules/unit cell) | 2 or 4 |

Note: This data is illustrative and based on general observations for similar organic compounds.

Intermolecular Interactions and Supramolecular Assembly

Hydrogen bonding is expected to be a dominant intermolecular force in the crystal structure of 4-aminophenol 1-benzoate. The amino group (-NH₂) of the aminophenol moiety can act as a hydrogen bond donor, while the carbonyl oxygen of the benzoate ester and the nitrogen atom of the amino group can act as hydrogen bond acceptors. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. mdpi.commdpi.comresearchgate.netnih.gov For instance, N—H⋯O hydrogen bonds are a common motif observed in related structures. mdpi.comresearchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of both the aminophenol and benzoate moieties are likely to play a significant role in the crystal packing. nih.govrsc.orgrsc.org These interactions, arising from the electrostatic attraction between the electron-rich π systems, contribute to the stabilization of the crystal lattice. The geometry of these interactions can vary from face-to-face to offset arrangements.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comresearchgate.netnih.govnih.govmdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified.

H⋯H contacts: These are typically the most abundant interactions, representing van der Waals forces.

O⋯H/H⋯O contacts: These correspond to hydrogen bonding interactions.

C⋯H/H⋯C contacts: These represent weaker C-H⋯π and other van der Waals interactions.

N⋯H/H⋯N contacts: These also contribute to hydrogen bonding.

C⋯C contacts: These are indicative of π-π stacking interactions.

Table 2: Estimated Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 4-Aminophenol 1-Benzoate

| Interaction Type | Estimated Contribution (%) |

| H···H | 30 - 40 |

| O···H/H···O | 20 - 30 |

| C···H/H···C | 15 - 25 |

| N···H/H···N | 5 - 15 |

| C···C | 5 - 10 |

Note: These percentages are estimations based on analyses of compounds with similar functional groups. researchgate.netnih.gov

Polymorphism and Crystalline Phase Transitions

Polymorphism is the ability of a compound to exist in more than one crystalline form. researchgate.netscispace.comnih.govmt.com These different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. Given the presence of flexible bonds and multiple sites for intermolecular interactions, it is plausible that 4-aminophenol 1-benzoate could exhibit polymorphism.

Different polymorphs would arise from different packing arrangements of the molecules in the crystal lattice, potentially driven by variations in hydrogen bonding networks or π-π stacking geometries. The formation of a particular polymorph can be influenced by crystallization conditions such as solvent, temperature, and cooling rate.

Crystalline phase transitions, the transformation from one polymorphic form to another, can be induced by changes in temperature or pressure. nih.gov These transitions can be either reversible (enantiotropic) or irreversible (monotropic). The study of polymorphism and phase transitions is crucial for controlling the solid-state properties of a material.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule. For a molecule like 4-Amino-phenol 1-benzoate, these calculations can elucidate its ground state properties and behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex molecules.

DFT calculations are widely used to determine various ground state properties, including molecular geometries, vibrational frequencies, and thermochemical values. For instance, studies on the related compound 4-aminophenol (B1666318) have utilized DFT methods, specifically with the B3LYP functional and 6-31G(d,p) basis set, to compute its geometric parameters and thermodynamic properties. nih.gov Such an analysis for this compound would yield optimized bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of its most stable structure. Furthermore, DFT can be employed to calculate global reactivity descriptors, which offer insights into the chemical behavior of the molecule. rjpn.org

Despite the utility of this method, specific DFT studies providing detailed ground state properties for this compound were not found in the surveyed scientific literature.

Hartree-Fock (HF) and Post-HF Methods

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the N-body Schrödinger equation. It treats each electron as moving in the average field created by all other electrons, neglecting explicit electron-electron correlation. While HF provides a good starting point, its accuracy is limited by this approximation.

Post-HF methods, such as Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI), are built upon the HF solution to include electron correlation effects, thereby improving the accuracy of the calculated energies and properties.

Theoretical studies on the parent compound, 4-aminophenol, have employed the HF method with a 6-31G(d,p) basis set to compute geometric and thermochemical values, allowing for comparison with results from DFT methods. nih.gov A similar computational investigation on this compound would provide its wave function and energy, but published research detailing such specific calculations could not be located.

Molecular Geometry Optimization and Conformational Landscapes

Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. The resulting structure represents the molecule's most stable, or equilibrium, geometry. For flexible molecules like this compound, which has several rotatable bonds, the conformational landscape can be complex, featuring multiple local energy minima.

A comprehensive computational study would involve optimizing the molecular structure of this compound using methods like DFT or HF. This process would yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Table 1: Representative Optimized Geometric Parameters (Hypothetical) This table is a representation of data that would be generated from a molecular geometry optimization study. Specific computational data for this compound is not available in the cited literature.

| Parameter | Atom Connection | Calculated Value (DFT) | Calculated Value (HF) |

|---|---|---|---|

| Bond Lengths (Å) | C-O (ester) | Data not available | Data not available |

| C=O (ester) | Data not available | Data not available | |

| C-N (amine) | Data not available | Data not available | |

| Bond Angles (°) | C-O-C (ester) | Data not available | Data not available |

| O=C-O (ester) | Data not available | Data not available | |

| Dihedral Angles (°) | Phenyl-O-C=O | Data not available | Data not available |

Potential Energy Surface Scans and Conformational Stability

To explore the conformational landscape and the stability of different spatial arrangements (conformers), potential energy surface (PES) scans are performed. This involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step. The resulting plot of energy versus the geometric parameter reveals the locations of energy minima (stable conformers) and energy barriers (transition states) between them.

For this compound, PES scans would be crucial for understanding the rotational barriers around the ester linkage and the orientation of the amino group relative to the phenyl ring. This analysis would identify the global minimum energy conformation and other low-energy conformers, providing insight into the molecule's flexibility and preferred shapes. However, no specific studies detailing PES scans or conformational stability analysis for this compound have been found.

Electronic Structure Descriptors and Chemical Reactivity Indices

The electronic structure of a molecule governs its chemical reactivity. Computational methods can calculate a variety of descriptors and indices that help predict how a molecule will behave in chemical reactions. These indices are derived from the molecule's electronic properties, particularly the frontier molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. rjpn.org A smaller gap generally suggests higher reactivity.

An FMO analysis of this compound would involve calculating the energies of its HOMO and LUMO. From these energies, various chemical reactivity indices can be derived, such as ionization potential, electron affinity, chemical hardness, and electrophilicity. These parameters provide a quantitative measure of the molecule's reactivity. For example, studies on related aminophenol derivatives have used HOMO-LUMO analysis to explain their reactive nature. rjpn.org While this methodology is standard, specific calculated values for the HOMO, LUMO, and the resulting reactivity indices for this compound are not available in the published literature.

Table 2: Key Electronic Structure and Reactivity Descriptors (Hypothetical) This table illustrates the type of data obtained from an FMO analysis. Specific computational data for this compound is not available in the cited literature.

| Descriptor | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | IP | -EHOMO | Data not available |

| Electron Affinity | EA | -ELUMO | Data not available |

| Chemical Hardness | η | (IP - EA) / 2 | Data not available |

| Electrophilicity Index | ω | μ2 / 2η (where μ ≈ -(IP+EA)/2) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or deficient in electrons. An MEP map would reveal the sites on 4-aminophenyl benzoate (B1203000) that are susceptible to electrophilic and nucleophilic attacks.

In a theoretical MEP analysis of 4-aminophenyl benzoate, it would be expected that:

Negative Regions (Nucleophilic Sites): The most electron-rich areas, typically colored red on an MEP map, would likely be concentrated around the oxygen atoms of the ester carbonyl group and the nitrogen atom of the amino group. These sites represent the centers of negative potential and are the most probable targets for electrophilic attack.

Positive Regions (Electrophilic Sites): Electron-deficient areas, usually colored blue, would be expected around the hydrogen atoms of the amino group and the hydrogen atoms attached to the aromatic rings. These regions of positive potential are susceptible to nucleophilic attack.

The MEP map provides crucial insights into molecular reactivity and intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines electron delocalization, intramolecular charge transfer (ICT), and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals.

For 4-aminophenyl benzoate, an NBO analysis would quantify:

Intramolecular Charge Transfer: The analysis would elucidate the transfer of electron density from the electron-donating amino group and the phenoxy oxygen to the electron-withdrawing benzoate portion of the molecule. The stabilization energies (E(2)) associated with these transfers would indicate the strength of the electronic interactions.

Mulliken Atomic Charges and Charge Distribution

A Mulliken charge calculation for 4-aminophenyl benzoate would assign specific numerical charge values to each atom. It would be anticipated that:

The oxygen and nitrogen atoms would carry significant negative charges due to their high electronegativity.

The carbonyl carbon atom of the ester group would likely have a substantial positive charge.

Hydrogen atoms would exhibit positive charges.

This charge distribution is fundamental to understanding the molecule's dipole moment and its electrostatic interactions with other molecules.

Chemical Reactivity Parameters (Electrophilicity Index, Dipole Moment)

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons, acting as an electrophile. A higher electrophilicity index suggests greater reactivity towards nucleophiles. For 4-aminophenyl benzoate, this value would indicate its propensity to participate in reactions involving electron acceptance.

| Parameter | Predicted Significance for 4-Aminophenyl Benzoate |

| Electrophilicity Index (ω) | Indicates the molecule's capacity to act as an electron acceptor in chemical reactions. |

| Dipole Moment (µ) | Measures the molecular polarity, influencing physical properties like solubility and boiling point. |

Fukui Functions for Local Reactivity Prediction

Fukui functions are local reactivity descriptors that identify which specific atoms within a molecule are most likely to be involved in a chemical reaction. They quantify the change in electron density at a particular atomic site when an electron is added or removed from the molecule.

A Fukui function analysis for 4-aminophenyl benzoate would pinpoint:

Sites for Nucleophilic Attack (f+): The atoms with the highest f+ values are the most susceptible to attack by a nucleophile.

Sites for Electrophilic Attack (f-): The atoms with the highest f- values are the most likely to be attacked by an electrophile.

Sites for Radical Attack (f0): This function identifies the most reactive sites for radical reactions.

This analysis provides a more refined prediction of local reactivity than MEP maps alone.

Spectroscopic Property Simulation and Validation

Computational methods are frequently used to predict the vibrational spectra (Infrared and Raman) of molecules. These theoretical spectra can then be compared with experimental data to validate the calculated molecular structure and vibrational assignments.

Vibrational (IR, Raman) Spectra Prediction

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule's normal modes.

For 4-aminophenyl benzoate, a computational analysis would generate a theoretical spectrum where specific peaks correspond to distinct molecular vibrations, such as:

N-H stretching of the amino group.

C=O stretching of the ester carbonyl group.

C-O stretching of the ester linkage.

Aromatic C-H and C=C stretching and bending modes.

Comparing these predicted frequencies with experimentally measured FT-IR and FT-Raman spectra allows for a detailed and accurate assignment of the observed spectral bands, confirming the molecule's structural features.

Electronic (UV-Vis) Spectra Prediction (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. rsc.org The intensity of these absorptions is related to the calculated oscillator strength. This method is widely applied to organic molecules to understand their photoprotective potential and electronic structure. mdpi.com

For molecules like aminophenols, TD-DFT calculations have been used to investigate the potential energy profiles of their excited states. researchgate.net Such studies help in understanding how substituents, like an amino group, affect the photochemistry of a phenol (B47542) derivative. researchgate.net The choice of the functional and basis set, such as B3LYP/6-311+g(d,p), is crucial for achieving results that correlate well with experimental data. mdpi.com The predicted maximum absorption wavelength (λmax) and the corresponding electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), are key outputs of these calculations. researchgate.net

To illustrate the typical output of a TD-DFT calculation, the following table presents theoretical UV-vis absorption data for related natural compounds, calculated using the TD-DFT B3LYP/6-311+g(d,p) method with a methanol (B129727) solvent model.

| Compound | Calculated λmax (nm) | Experimental λmax (nm) | Error (%) |

|---|---|---|---|

| 3-O-methylquercetin | 353 | 354 | 0.28 |

| Gallic Acid | 260 | 272 | 4.41 |

| Aloin | 355 | 358 | 0.83 |

| Catechin | 275 | 280 | 1.78 |

| Quercetin | 365 | 370 | 1.35 |

| Resveratrol | 305 | 306 | 0.32 |

This table presents TD-DFT calculation results for various natural compounds to illustrate the method's accuracy, as specific data for 4-Aminophenyl benzoate is not available. Data sourced from mdpi.com.

Solvent Effects Modeling (Implicit and Explicit Solvation Models)

The surrounding solvent can significantly influence the electronic and structural properties of a solute molecule. Computational models account for these interactions in two primary ways: implicitly and explicitly. nih.govrsc.org

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient and captures the average effects of the solvent's polarity on the solute. nih.gov The IEF-PCM (Integral Equation Formalism PCM) is a widely used variant for studying solvent effects on UV-Vis spectra and other properties. researchgate.net

Explicit Solvation Models involve including a discrete number of solvent molecules around the solute in the quantum mechanical calculation. researchgate.net This method allows for the modeling of specific short-range interactions, such as hydrogen bonding, which are crucial in protic solvents. researchgate.net Often, a hybrid or cluster-continuum approach is used, where a few explicit solvent molecules form the first solvation shell, and the bulk solvent is still treated as a continuum. nih.gov This combined approach can provide a more accurate description of the system's behavior. nih.gov

For example, studies on chlorinated harmine (B1663883) derivatives in acetonitrile (B52724) and water have shown that polarizable embedding DFT and coupled cluster methods can accurately model solvent-dependent spectroscopic properties. nih.govrsc.org Such computational approaches are essential for understanding solvatochromism—the change in a substance's color (and hence its UV-Vis spectrum) when dissolved in different solvents.

The following table demonstrates the effect of different solvents on the calculated absorption wavelength for tocopherols, illustrating the solvatochromic shifts predicted by computational models.

| Compound | Solvent | Calculated λmax (nm) |

|---|---|---|

| α-Tocopherol | Gas Phase | 299.7 |

| Benzene (B151609) (Non-polar) | 304.5 | |

| Water (Polar) | 296.8 | |

| γ-Tocopherol | Gas Phase | 300.9 |

| Benzene (Non-polar) | 305.8 | |

| Water (Polar) | 298.3 |

This table shows the calculated absorption wavelengths for two forms of tocopherol in different media to exemplify the outputs of solvent effect modeling. Data sourced from researchgate.net.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. mdpi.com Computational chemistry, particularly DFT, is a vital tool for predicting the NLO response of organic molecules. jmcs.org.mx The key parameters calculated are the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities, which quantify the second- and third-order NLO response, respectively. mdpi.comresearchgate.net

Organic molecules with a "push-pull" architecture, containing electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit significant NLO properties. mdpi.comnih.gov For a molecule like 4-Aminophenyl benzoate, the amino group (-NH2) acts as an electron donor and the benzoate group can act as part of the π-system and acceptor framework. Theoretical calculations can elucidate the intramolecular charge transfer that gives rise to the NLO response. jmcs.org.mx

For instance, computational studies on various organic chromophores have shown that structural modifications, such as extending π-conjugation or altering donor/acceptor strength, can significantly enhance hyperpolarizability values. nih.gov The calculated NLO properties are often compared to a standard reference, like urea, to gauge their potential for practical applications.

The table below presents calculated NLO properties for a series of designed cyclopenta-thiophene chromophores, showcasing how theoretical predictions can guide the design of new NLO materials.

| Compound | <α> (x 10⁻²² esu) | βtot (x 10⁻²⁷ esu) | γtot (x 10⁻³² esu) |

|---|---|---|---|

| FICR (Reference) | 2.22 | 3.06 | 4.27 |

| FICD1 | 2.59 | 5.78 | 7.72 |

| FICD2 | 2.86 | 8.43 | 13.20 |

| FICD3 | 2.45 | 4.55 | 6.12 |

| FICD4 | 2.62 | 5.73 | 8.33 |

| FICD5 | 2.88 | 8.35 | 13.00 |

This table provides theoretically predicted NLO properties for a series of reference (FICR) and designed (FICD1-5) chromophores to illustrate the data obtained from such calculations. Data sourced from nih.gov.

Applications in Materials Science and Chemical Engineering

Application as a Building Block in Complex Organic Synthesis

4-Amino-phenol 1-benzoate serves as a versatile building block in multi-step organic syntheses, enabling the construction of more complex molecules with targeted properties. The distinct reactivity of its amino and ester functionalities allows for selective chemical transformations. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, while the ester can be hydrolyzed or transesterified.

This dual functionality is particularly useful in the synthesis of pharmaceutical intermediates and other fine chemicals. For instance, derivatives of N-phenylbenzamide, which share a similar structural motif, are synthesized through the reaction of anilines with benzoyl chlorides. The synthesis of N-(4-aminophenyl)-substituted benzamides is achieved by reacting p-nitroaniline with acyl chlorides, followed by the reduction of the nitro group. This highlights the utility of the aminophenyl moiety in building larger molecular frameworks.

Furthermore, the 4-aminophenol (B1666318) structural component is a key intermediate in the industrial synthesis of paracetamol, where it is treated with acetic anhydride (B1165640). This established reactivity underscores the potential of this compound as a precursor for introducing the N-acetyl-4-hydroxyphenyl group in more elaborate synthetic sequences.

Utilization in Polymer Chemistry and Advanced Materials Fabrication

The structure of this compound, featuring a primary amine and an aromatic ester, makes it a suitable monomer for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance.

Aromatic polyamides, often referred to as aramids, are synthesized through the polycondensation of aromatic diamines with aromatic dicarboxylic acids or their derivatives. The amino group of this compound can react with a diacid chloride, while the benzoate (B1203000) group could potentially be modified or incorporated into the polymer backbone, offering a route to functional polyamides. For example, novel aromatic polyamides with high glass transition temperatures (280-354°C) and thermal decomposition temperatures (376-421°C) have been successfully synthesized from diamines containing oxazole (B20620) units. researchgate.net Similarly, the direct polycondensation of various multiring diamines and diacids produces soluble polyamides with high thermal stability. researchgate.net The synthesis of well-defined aromatic polyamides can also be achieved through chain-growth condensation polymerization of monomers like phenyl 4-(alkylamino)benzoate. nih.gov

This body of research demonstrates the principle of using aminophenyl and benzoate-containing monomers to create advanced polymers. The incorporation of this compound could lead to materials with tailored properties for applications in aerospace, electronics, and protective apparel.

Integration into Functional Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The functional groups on the organic linker play a crucial role in determining the structure, porosity, and properties of the resulting MOF. This compound, with its amino and benzoate groups, is a promising candidate for use as a ligand in the synthesis of functional MOFs.

The amino group can act as a coordination site for metal ions or be post-synthetically modified to introduce other functionalities. The benzoate portion can also coordinate with metal centers, potentially leading to frameworks with interesting topologies and properties. For example, amino-functionalized dicarboxylate ligands have been successfully employed to construct novel MOFs with d10 metal ions like Cd²⁺ and Zn²⁺. nih.gov These MOFs exhibit 3D framework structures and interesting fluorescence properties. nih.gov Similarly, tetrazole-benzoate ligands containing amino groups have been used to create coordination polymers with diverse structures and solvent-dependent luminescent properties. rsc.org

The integration of ligands like this compound into MOFs could yield materials with applications in gas storage, separation, catalysis, and chemical sensing. The presence of the amino group is particularly advantageous for applications such as CO2 capture and for the selective recognition of organic molecules. nih.gov

Development of Novel Catalytic Systems and Processes

While the direct use of this compound in catalytic systems is not extensively documented, its constituent parts, aminophenols and benzoates, are relevant in the field of catalysis. The compound itself has the potential to be a precursor for catalysts or to be part of a larger catalytic structure.

The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol is a widely studied model reaction used to evaluate the performance of various nanocatalysts. chemijournal.commdpi.com This reaction produces 4-aminophenol, a key industrial intermediate. taylorandfrancis.com Catalysts for this process often involve noble metal nanoparticles (e.g., Ag, Pt) supported on materials like metal oxides or graphene. mdpi.comacs.orgrsc.org

Though this research focuses on the synthesis of a precursor, it highlights the chemical transformations associated with the aminophenol moiety. Derivatives of 4-aminophenol could be developed into ligands for metal catalysts, where the electronic properties of the catalyst can be tuned by modifying the substituents on the aromatic ring. The development of catalysts from derivatives of this compound could lead to new, efficient processes in fine chemical synthesis and environmental remediation.

Research in Optoelectronic and Photonic Materials (via NLO properties)

Molecules with a rigid structure and polarizable electrons often exhibit interesting optical properties, including liquid crystallinity and nonlinear optical (NLO) behavior. This compound, with its extended aromatic system and donor-acceptor character (amino group as donor, ester group as acceptor), is a candidate for such applications.

The field of liquid crystals has seen extensive research into molecules with similar structures. For instance, p-phenylene dibenzoates with terminal hydroxy and amino groups are known to form liquid crystalline phases. acs.org The arrangement of these rod-like molecules in nematic or smectic phases is crucial for their application in displays (LCDs). highland.cc.il.us The first discovered liquid crystal was cholesteryl benzoate, which exhibits a phase intermediate between solid and liquid. highland.cc.il.us Research on homologous series of (E)-4-(([1,1'-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate has shown that these compounds possess high thermal stability and broad nematic temperature ranges. nih.gov

Furthermore, organic polymers containing benzoate groups have been investigated for their quadratic NLO properties. For example, poly(2,5-bis(but-2-ynyloxy) benzoate) containing a polar chromophore has been shown to exhibit outstanding and stable Second Harmonic Generation (SHG) effects, making it a promising material for optoelectronic and photonic devices. nih.govmdpi.com

| Compound Family | Observed Property | Potential Application |

| p-Phenylene Dibenzoates | Liquid Crystalline Phases acs.org | Liquid Crystal Displays (LCDs) |

| Biphenyl Azomethine Benzoates | Broad Nematic Temperature Ranges nih.gov | High-Stability Liquid Crystals |

| Poly(benzoate) Derivatives | Second Harmonic Generation (SHG) nih.govmdpi.com | Optoelectronic/Photonic Devices |

Application in Dye-Sensitized Solar Cells (DSSCs) as Photosensitizers

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a molecular sensitizer (B1316253) (dye) adsorbed onto a wide-bandgap semiconductor to harvest light. The ideal dye should have strong absorption across the visible spectrum, be able to inject electrons efficiently into the semiconductor's conduction band, and be electrochemically stable.

Organic dyes for DSSCs often feature a D-π-A (donor-π-bridge-acceptor) structure. The structural characteristics of this compound, with an electron-donating amino group and an aromatic system that can be part of a π-bridge or modified to include an acceptor, make its derivatives potential candidates for use as photosensitizers.

While this compound itself may not be an optimal photosensitizer without further modification, its core structure provides a valuable scaffold for the design and synthesis of new, efficient organic dyes for DSSC applications.

| Dye Class | Reported Efficiency (PCE) | Key Structural Feature |

| Benzothiadiazole-based | 7.0% - 9.8% rsc.org | D-π-A structure |

| Benzo[h]quinolin-10-ol (as co-sensitizer) | ~19% improvement mdpi.com | Cyanoacrylic acid units |

| Arylamine-free Benzo[1,2-b:4,5-b′]dithiophene | up to 8.02% rsc.org | Fused thiophene (B33073) donor |

Chemical Degradation and Environmental Transformation Studies

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis, Oxidation)

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For 4-aminophenol (B1666318), the primary product of 4-Amino-phenol 1-benzoate hydrolysis, these mechanisms include hydrolysis, photolysis, and oxidation.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, breaking the compound into 4-aminophenol and benzoic acid. The resulting 4-aminophenol can undergo further hydrolysis under specific conditions. For instance, in an aqueous solution with ammonium (B1175870) bisulfate at high temperatures (200-300°C), p-aminophenol can be hydrolyzed to hydroquinone (B1673460) google.com. In acidic media, the electrochemical oxidation of p-aminophenol is coupled with a slow chemical hydrolysis reaction that ultimately yields benzoquinone as the final product ua.es.

Photolysis: Photolysis is degradation induced by light. 4-aminophenol is susceptible to direct photolysis by sunlight as it absorbs light at wavelengths of 294 nm nih.gov. In the atmosphere, vapor-phase 4-aminophenol is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 5 hours nih.gov.

Oxidation: Oxidation is a significant degradation pathway for 4-aminophenol. It readily oxidizes in the presence of a base wikipedia.org. The process can yield a variety of products depending on the conditions.

Free Radical Formation: The one-electron oxidation of p-aminophenol, which can be catalyzed by enzymes like horseradish peroxidase, forms the p-aminophenoxy free radical nih.gov.

Imine Formation: Electrochemical oxidation can convert 4-aminophenol (4AP) into 4-quinoneimine (4QI) researchgate.net. This quinonimine is also a proposed intermediate in other oxidation processes ua.es.

Polymerization: The ultimate products of p-aminophenol oxidation are often polymeric materials nih.gov. More complex products can also form through coupling reactions. For example, the oxidation of p-aminophenol in an aqueous solution can yield NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine, a product formed from the coupling of three p-aminophenol molecules rsc.org.

Identification of Chemical Transformation Products and Reaction Intermediates

The degradation of 4-aminophenol (the hydrolysis product of this compound) leads to a variety of transformation products and reaction intermediates. These products depend on the specific degradation pathway.

Key identified intermediates and final products include:

Initial Hydrolysis Products: The hydrolysis of this compound itself would yield 4-aminophenol and benzoic acid.

Oxidation Intermediates: The p-aminophenoxy free radical is a key one-electron oxidation product nih.gov. This can be further transformed into 1,4-benzoquinoneimine nih.gov. The electrochemical oxidation of p-aminophenol produces quinonimine ua.es.

Further Transformation Products: In acidic conditions, p-aminophenol can be hydrolyzed to form hydroquinone and p-benzoquinone ua.es. Oxidation can lead to the formation of benzoquinone and ammonia (B1221849) (NH3) researchgate.net.

Ring Cleavage Products: Following the initial oxidation to benzoquinone, the aromatic ring can be cleaved, forming organic acids such as maleic acid, fumaleic acid, and oxalic acid researchgate.net.

Final Mineralization Products: Complete degradation ultimately results in the formation of carbon dioxide (CO2) and water (H2O) researchgate.net.

Coupling Products: Under certain oxidative conditions, multiple molecules of p-aminophenol can couple to form more complex structures, such as NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine rsc.org.

| Parent Compound | Degradation Process | Intermediates and Transformation Products | Reference |

|---|---|---|---|

| This compound | Hydrolysis | 4-aminophenol, Benzoic acid | General Chemical Principle |

| 4-aminophenol | Hydrolysis | Hydroquinone, p-benzoquinone | google.comua.es |

| 4-aminophenol | Oxidation | p-aminophenoxy free radical, 4-quinoneimine (p-benzoquinone imine) | nih.govresearchgate.net |

| 4-aminophenol | Oxidation & Ring Cleavage | Benzoquinone, NH3, Maleic acid, Fumaleic acid, Oxalic acid | researchgate.net |

| 4-aminophenol | Oxidation (Coupling) | NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine, Polymeric materials | nih.govrsc.org |